molecular formula C13H16N4 B3190810 2-(Piperidin-1-YL)-3-aminoquinoxaline CAS No. 480439-25-6

2-(Piperidin-1-YL)-3-aminoquinoxaline

Cat. No.: B3190810
CAS No.: 480439-25-6
M. Wt: 228.29 g/mol
InChI Key: ZYEJNPKNXNFKTF-UHFFFAOYSA-N
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Description

Significance of Quinoxaline (B1680401) Scaffolds in Modern Chemical Research

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is recognized as a "privileged scaffold" in medicinal chemistry. sapub.orgmdpi.com This designation stems from the ability of quinoxaline derivatives to bind to a wide array of biological targets, exhibiting a broad spectrum of pharmacological activities. sapub.org The versatility of the quinoxaline ring system allows for extensive structural modifications, enabling the fine-tuning of its biological and physicochemical properties.

The significance of quinoxaline scaffolds is underscored by their presence in numerous compounds with demonstrated therapeutic efficacy. Research has extensively documented their potential as:

Anticancer agents: Quinoxaline derivatives have been shown to inhibit the proliferation of various cancer cell lines, and some have advanced into clinical trials. nih.gov Their mechanisms of action are diverse, including the inhibition of protein kinases and topoisomerases, and the induction of apoptosis.

Antimicrobial agents: The quinoxaline nucleus is a core component of several antibiotics, such as echinomycin (B1671085) and levomycin, which are effective against Gram-positive bacteria. nih.gov

Antiviral agents: Certain quinoxaline derivatives have shown potent activity against a range of viruses, including respiratory pathogens. rsc.org

Anti-inflammatory and Analgesic agents: The scaffold has been incorporated into molecules designed to modulate inflammatory pathways, showing potential for the treatment of various inflammatory conditions. sapub.orgbohrium.com

The diverse biological profile of quinoxalines continues to make them a focal point of research for the development of new therapeutic agents. mdpi.com

Importance of Piperidine (B6355638) Moieties in Heterocyclic Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids. Its importance in heterocyclic chemistry and drug discovery is well-established, owing to its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule.

The piperidine moiety is a key component in a vast number of approved drugs, contributing to their efficacy in treating a wide range of conditions. nih.gov Its significance can be attributed to several factors:

Structural Versatility: The piperidine ring can serve as a versatile scaffold for the introduction of various substituents, allowing for the precise orientation of functional groups to optimize interactions with biological targets.

Improved Physicochemical Properties: Incorporation of a piperidine moiety can enhance a compound's solubility, lipophilicity, and metabolic stability, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacological Activity: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or a basic center, playing a crucial role in receptor binding and enzyme inhibition. Piperidine derivatives have demonstrated a wide array of biological activities, including anticancer, neuroprotective, and anti-inflammatory effects. bohrium.comnih.govrsc.org

The prevalence of the piperidine scaffold in successful drugs highlights its fundamental role in the design of new and effective therapeutic agents.

Current Status of Research on Aminoquinoxaline Derivatives

Aminoquinoxaline derivatives, characterized by the presence of one or more amino groups on the quinoxaline scaffold, represent a particularly active area of research. The introduction of an amino group can significantly modulate the electronic properties and biological activity of the quinoxaline ring system, leading to compounds with enhanced potency and selectivity.

Current research on aminoquinoxaline derivatives is focused on several key therapeutic areas:

Oncology: Many aminoquinoxaline derivatives are being investigated as potent anticancer agents. They have been shown to act as inhibitors of various kinases that are crucial for cancer cell proliferation and survival. nih.gov

Neurodegenerative Diseases: Recent studies have highlighted the neuroprotective potential of aminoquinoxaline derivatives. researchgate.net These compounds are being explored for their ability to protect neurons from damage in models of diseases like Parkinson's and Alzheimer's.

Infectious Diseases: The aminoquinoxaline scaffold is being utilized in the development of new antimicrobial and antiviral agents.

The ongoing research into aminoquinoxaline derivatives continues to reveal new facets of their therapeutic potential, with numerous studies reporting the synthesis and biological evaluation of novel analogues.

Rationale for Investigating 2-(Piperidin-1-YL)-3-aminoquinoxaline

The rationale for the synthesis and investigation of this compound stems from the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or synergistic biological activity. In this case, the compound integrates three key structural features:

The Quinoxaline Core: Provides a rigid and versatile scaffold with a proven track record of diverse pharmacological activities.

The Piperidine Moiety: Can enhance the compound's drug-like properties and provide additional interaction points with biological targets.

The Amino Group: Can modulate the electronic properties of the quinoxaline ring and participate in key hydrogen bonding interactions.

The specific substitution pattern, with the piperidine at the 2-position and the amino group at the 3-position, creates a unique chemical entity. The proximity of these two functional groups may lead to specific intramolecular interactions or a distinct spatial arrangement of atoms that could confer novel biological properties. The investigation of this compound is therefore driven by the hypothesis that this specific combination of structural motifs will result in a molecule with significant and potentially novel therapeutic applications.

Overview of Research Areas for this compound

Based on the known biological activities of its constituent scaffolds and related derivatives, the primary research areas for this compound are anticipated to include:

Anticancer Research: Given the well-documented anticancer properties of both quinoxaline and piperidine derivatives, this is a major area of interest. Research would likely focus on evaluating its cytotoxicity against various cancer cell lines and identifying its molecular targets, which could include protein kinases or other enzymes involved in cell proliferation.

Neuroprotective Research: The neuroprotective effects observed for some aminoquinoxaline derivatives suggest that this compound could be investigated for its potential to treat neurodegenerative diseases. Studies might explore its ability to protect neurons from oxidative stress or other forms of cellular damage.

Anti-inflammatory Research: Both quinoxaline and piperidine moieties are found in compounds with anti-inflammatory activity. Therefore, another promising research avenue would be to investigate the potential of this compound to modulate inflammatory pathways.

The following tables provide an illustrative overview of the types of research findings that would be relevant to the investigation of this compound, based on data from structurally related compounds.

Table 1: Illustrative Anticancer Activity of Structurally Related Quinoxaline Derivatives

Compound AnalogueCancer Cell LineIC50 (µM)Reference
2-(Piperazin-1-yl) quinoxaline derivativeHuman Ovarian Cancer< 1 rsc.orgsemanticscholar.org
2-(Piperazin-1-yl) quinoxaline derivativeHuman Colon Cancer< 1 rsc.orgsemanticscholar.org
2,3-Substituted quinoxalin-6-amineBreast Cancer (MDAMB231)Low µM nih.gov
2,3-Substituted quinoxalin-6-amineProstate Cancer (PC3)Low µM nih.gov

This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.

Table 2: Illustrative Biological Activities of Structurally Related Piperidine Derivatives

Compound AnalogueBiological ActivityModelFindingsReference
PiperineAnti-inflammatoryRat Arthritis ModelReduced inflammatory area in ankle joints bohrium.com
PiperineNeuroprotectiveMouse Model of Parkinson'sProtected dopaminergic neurons rsc.org
Piperidine-linked hybridAnticholinesteraseIn vitroPotent inhibition of cholinesterases researchgate.net

This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-1-ylquinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-12-13(17-8-4-1-5-9-17)16-11-7-3-2-6-10(11)15-12/h2-3,6-7H,1,4-5,8-9H2,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEJNPKNXNFKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80639852
Record name 3-(Piperidin-1-yl)quinoxalin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID80639852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480439-25-6
Record name 3-(1-Piperidinyl)-2-quinoxalinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480439-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Piperidin-1-yl)quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Development for 2 Piperidin 1 Yl 3 Aminoquinoxaline

Strategies for Quinoxaline (B1680401) Ring Formation in the Context of 2-(Piperidin-1-YL)-3-aminoquinoxaline Synthesis

The quinoxaline scaffold, a bicyclic system containing a fused benzene (B151609) and pyrazine (B50134) ring, is a privileged structure in medicinal chemistry. nih.gov Its synthesis is a well-trodden path, with several reliable methods available. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Cyclocondensation Reactions Involving Diamines and Dicarbonyls

The most traditional and widely employed method for quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine (or a substituted analogue) and a 1,2-dicarbonyl compound. nih.govsapub.org This approach is valued for its simplicity and efficiency. In the context of synthesizing the target compound, a common route involves reacting an o-phenylenediamine (B120857) with a suitable α-dicarbonyl precursor that installs the necessary functional groups at the 2 and 3 positions for later modification.

For instance, the reaction of o-phenylenediamine with ethyl 2-chloro-3-oxobutanoate could theoretically lead to a 2-chloro-3-methylquinoxaline (B189447) intermediate. However, to arrive at a precursor for this compound, a more strategic choice of reactants is necessary. A typical precursor, 2-chloro-3-aminoquinoxaline, is often synthesized first. This can be achieved through various multi-step sequences starting from o-phenylenediamine. One such sequence might involve reaction with a cyanogen-containing reagent or cyclization of a pre-functionalized diamine. The resulting 2,3-disubstituted quinoxaline then serves as the scaffold for subsequent substitutions. The reaction conditions are often mild, frequently carried out in solvents like ethanol (B145695) or acetic acid at room temperature or with gentle heating. nih.gov

Palladium-Catalyzed Coupling Approaches to Quinoxaline Systems

In recent years, palladium-catalyzed reactions have emerged as powerful tools for constructing complex heterocyclic systems, offering advantages in terms of scope and functional group tolerance. nih.gov These modern methods provide alternative routes to the quinoxaline core that may bypass the limitations of classical condensation. researchgate.net

Several palladium-catalyzed strategies have been developed:

Reductive Annulation: A notable approach involves the palladium-catalyzed reductive annulation of catechols and nitroarylamines. rsc.org This method allows for a direct synthesis of quinoxaline derivatives without the need for pre-functionalization of the starting materials.

Intramolecular N-Arylation: Another powerful technique is the intramolecular palladium-catalyzed N-arylation, which can be used to form the pyrazine ring of the quinoxaline system from an appropriately substituted bromoanilide precursor, often under microwave irradiation. nih.gov

Tandem Reactions: Palladium (II)-catalyzed tandem reactions, such as a C-S bond direct cross-coupling/sulfonylation, have been developed to synthesize functionalized quinoxalines under mild conditions. preprints.org

These palladium-catalyzed methods represent a significant advancement, enabling the rapid construction of diverse quinoxaline libraries from readily available starting materials. nih.gov

Introduction of the Piperidine (B6355638) Moiety

Once the quinoxaline scaffold is established with an appropriate leaving group at the C2 position, the piperidine ring can be introduced.

Nucleophilic Aromatic Substitution Reactions with Piperidine

The most direct and common method for installing the piperidine group onto the quinoxaline ring is through a nucleophilic aromatic substitution (SNAr) reaction. youtube.com This reaction typically involves a 2-haloquinoxaline, most commonly 2-chloroquinoxaline (B48734), as the electrophilic substrate. Piperidine, a secondary amine, acts as the nucleophile.

The mechanism proceeds via an addition-elimination pathway. researchgate.net The piperidine nitrogen attacks the electron-deficient C2 carbon of the quinoxaline ring, leading to the formation of a charged intermediate known as a Meisenheimer complex. Aromaticity is temporarily disrupted in this step. In the subsequent elimination step, the leaving group (e.g., chloride) is expelled, and the aromaticity of the pyrazine ring is restored, yielding the 2-(piperidin-1-yl)quinoxaline product. youtube.com

The reactivity of the quinoxaline system towards nucleophilic attack is enhanced by the electron-withdrawing nature of the ring nitrogens. Studies on the reaction of 2-chloroquinoxaline with piperidine have shown that the reaction follows pseudo-first-order kinetics and that the rate can be influenced by the solvent system used. researchgate.net This method is widely applicable for the synthesis of 4-aminoquinazolines and related heterocycles, where regioselectivity is a key consideration. mdpi.com

Table 1: Conditions for Nucleophilic Aromatic Substitution with Piperidine
SubstrateNucleophileSolventConditionsProduct TypeSource
2-ChloroquinoxalinePiperidineAqueous DMSO or DMFSpectrophotometric monitoring2-(Piperidin-1-yl)quinoxaline researchgate.net
2-Substituted N-methylpyridinium ionsPiperidineMethanol (B129727)Kinetic studiesPiperidino-N-methylpyridinium ions nih.govrsc.org
2,4-DichloroquinazolinePrimary/Secondary AminesVariousVarying temperature/time4-Aminoquinazolines mdpi.com

Alternative Methods for Piperidine Annexation

While SNAr is the most prevalent method, alternative strategies can be employed, often involving the synthesis of the quinoxaline ring from precursors that already contain the piperidine moiety. One such approach involves the Mamedov rearrangement. nih.govacs.org This method can be used to synthesize complex 2,3-disubstituted quinoxalines. In this context, one could envision reacting a 3-aroylquinoxalinone with a specially synthesized benzene-1,2-diamine that bears a piperidine substituent at position 4 of the benzene ring. nih.govacs.org

Another strategy involves the Vilsmeier-Haack formylation of N-arylacetamides to produce 2-chloroquinoline-3-carbaldehydes, which can then be reacted with piperidine. researchgate.net Although this applies to quinolines, similar principles could be adapted to the quinoxaline system. These alternative routes offer synthetic flexibility, particularly when direct SNAr is problematic or when a different substitution pattern is desired.

Derivatization of the Amino Group at Position 3

The 3-amino group of this compound is a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships in medicinal chemistry programs. Standard functional group transformations can be applied to this primary amine.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. For example, reacting the 3-amino group with acetyl chloride would produce N-(2-(piperidin-1-yl)quinoxalin-3-yl)acetamide.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, affords sulfonamides. zenodo.org

Condensation Reactions: The amino group can undergo condensation with aldehydes or ketones to form Schiff bases (imines). nih.gov These can be further reduced to secondary amines.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. zenodo.org

Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This diazonium intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -Cl, -Br, -CN). zenodo.org

These derivatizations allow for the systematic modification of the molecule's properties, such as polarity, hydrogen bonding capability, and steric profile.

Amidation Reactions and Amino Group Transformations

The primary amino group at the 3-position of the this compound scaffold is a key functional handle for further molecular elaboration, particularly through amidation reactions. These transformations are fundamental in medicinal chemistry for creating diverse compound libraries by forming a stable amide linkage.

The amidation of the 3-amino group can be achieved by reacting it with a variety of carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. A common approach is the Schotten-Baumann reaction, which involves treating the amine with an acyl chloride in the presence of a base. fishersci.it Alternatively, modern peptide coupling reagents are widely employed to facilitate amide bond formation under milder conditions, which is crucial for complex substrates. These reagents convert the carboxylic acid into a highly activated ester intermediate that readily reacts with the amine. fishersci.it

Prominent examples of coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.it These are often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and suppress side reactions. fishersci.it Another effective reagent for direct amidation is tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, which can mediate the reaction between a carboxylic acid and an amine, often allowing for purification via simple filtration rather than chromatography. nih.govorganic-chemistry.org

In the context of quinoxaline chemistry, studies have demonstrated the coupling of amino acids to the quinoxaline core, indicating the feasibility of these transformations. researchgate.netmdpi.com For instance, a synthetic route might involve the reaction of this compound with an N-protected amino acid in the presence of a coupling agent like HBTU and a non-nucleophilic base such as diisopropylethylamine (DIEA). researchgate.net The reaction proceeds through an activated intermediate, leading to the formation of the corresponding peptide-like conjugate. The choice of solvent, base, and coupling agent is critical and must be optimized for each specific substrate pair to maximize yield and purity. researchgate.net

Formation of Schiff Bases and Related Compounds

The primary amino group of this compound can readily undergo condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is a cornerstone of synthetic chemistry for creating carbon-nitrogen double bonds. The formation of a Schiff base typically involves the nucleophilic attack of the primary amine onto the carbonyl carbon of an aldehyde or ketone. youtube.comyoutube.com This initial addition forms an unstable carbinolamine intermediate. youtube.com

The reaction is generally catalyzed by either acid or a base. Under acidic conditions, the carbonyl oxygen is protonated, enhancing its electrophilicity. youtube.com Following the amine attack, the hydroxyl group of the carbinolamine is protonated, allowing for its elimination as a water molecule to yield the protonated imine, which is then deprotonated to give the final Schiff base. youtube.comyoutube.com

A typical laboratory procedure involves refluxing equimolar amounts of the amine and the carbonyl compound in a solvent like ethanol. nih.gov In some cases, a catalytic amount of a base, such as piperidine, is added to facilitate the reaction. nih.govjptcp.com The products often precipitate from the solution upon cooling and can be purified by recrystallization. nih.gov The reaction is reversible and driven to completion by the removal of water.

This transformation allows for the introduction of a wide array of substituents onto the quinoxaline core, depending on the structure of the aldehyde or ketone used. For example, reacting this compound with various aromatic aldehydes would yield a series of Schiff bases with diverse electronic and steric properties, which is a common strategy in the development of new chemical entities. sapub.org

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

The efficiency of synthesizing this compound and its derivatives is highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and reaction time is crucial for maximizing product yield and selectivity while minimizing side reactions and purification efforts.

The classical synthesis of quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This process can be influenced by various catalysts. Studies have shown that the choice of catalyst can dramatically affect reaction outcomes. For instance, in the synthesis of quinoxaline derivatives, different catalysts were tested, with CuH₂PMo₁₁VO₄₀ supported on alumina (B75360) demonstrating superior activity under mild, heterogeneous conditions. nih.gov The use of nanocatalysts, such as monoclinic zirconia or silica (B1680970) nanoparticles, has also been reported to provide excellent yields in short reaction times, often under solvent-free conditions. rsc.org

The following table summarizes key parameters that are typically optimized in quinoxaline synthesis, based on findings from related studies.

ParameterVariationEffect on ReactionSource
Catalyst Lewis acids (e.g., Ga(OTf)₃), solid acids (e.g., supported heteropolyacids), nanocatalysts (e.g., zirconia), iodineCan significantly increase reaction rate and yield, enables milder conditions (e.g., room temperature). Catalyst can be recycled. nih.govsphinxsai.com
Solvent Ethanol, Toluene, Water, Dimethylformamide (DMF), or solvent-freeAffects solubility of reactants and can influence reaction rate and pathway. Green solvents like water or ethanol are preferred. nih.govsphinxsai.com
Temperature Room temperature to refluxHigher temperatures can increase reaction rates but may also lead to side products. Optimized catalysts can allow for lower temperatures. nih.govsphinxsai.com
Reaction Time Minutes to hoursOptimized conditions, particularly with microwave assistance or efficient catalysts, can drastically reduce reaction times. researchgate.netnih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxaline derivatives to reduce environmental impact. These approaches focus on using less hazardous reagents, employing renewable starting materials, utilizing environmentally benign solvents like water, and developing catalytic methods that improve atom economy.

Several green protocols for quinoxaline synthesis have been developed:

Use of Green Catalysts and Solvents : One approach involves using β-cyclodextrin as a supramolecular catalyst in water, which allows the reaction to proceed under mild and neutral conditions. mdpi.com This biomimetic catalyst is low-cost, and the aqueous medium makes the process environmentally friendly. mdpi.com Similarly, the use of recyclable, alumina-supported heteropolyoxometalates enables high yields under heterogeneous conditions, with the catalyst being easily recovered and reused. nih.gov Other green catalysts include silica boron sulfonic acid and various nanocatalysts that can be used in small quantities and recycled. rsc.orgresearchgate.net

Solvent-Free Reactions : A significant advancement is the development of solvent-free reaction conditions. For example, the condensation of 1,2-diamines with 1,2-diketones can be efficiently catalyzed by silica nanoparticles at room temperature by simple grinding, affording high yields with short reaction times. rsc.org

Energy-Efficient Methods : Techniques like microwave irradiation and the use of ultrasonic waves are considered green as they often lead to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating methods. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including quinoxalines and related structures. rsc.orgmdpi.com

The synthesis of quinoxaline derivatives can be achieved through the microwave-assisted condensation of o-phenylenediamine with various dicarbonyl compounds, with reactions completed in as little as 60 seconds at 160 watts. researchgate.net This rapid, one-pot method represents a significant improvement in efficiency.

In the synthesis of related heterocyclic systems incorporating a piperidine moiety, microwave irradiation has proven to be highly effective. For example, the final condensation step in the synthesis of (piperidin-1-yl)quinoline-3-yl)methylene)hydrazinecarbothioamides was achieved in 3-5 minutes under microwave conditions, with yields being notably higher than those obtained through conventional heating. mdpi.comnih.gov Similar advantages have been observed in the synthesis of other nitrogen-containing heterocycles. nih.gov

The table below provides a comparison of microwave-assisted versus conventional synthesis for related heterocyclic compounds, illustrating the typical advantages of the microwave approach.

Product TypeMethodReaction TimeYieldSource
Quinolone ThiosemicarbazonesMicrowave3-5 minExcellent mdpi.comnih.gov
Quinolone ThiosemicarbazonesConventional4-6 hGood mdpi.com
1,8-Naphthyridine DerivativesMicrowave15-30 min75-86% nih.gov
1,8-Naphthyridine DerivativesConventional10-14 h60-72% nih.gov

Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of the final this compound product and its synthetic intermediates are critical steps to ensure high purity. The choice of purification method depends on the physical properties of the compound (e.g., solid or liquid, polarity, stability) and the nature of the impurities.

Commonly employed purification techniques include:

Recrystallization : This is a primary method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. nih.gov Ethanol is a frequently used solvent for crystallizing quinoxaline derivatives. researchgate.net

Column Chromatography : For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as they are moved through the column by a mobile phase (solvent system). mdpi.com

Filtration and Catalyst Recovery : In reactions employing heterogeneous or supported catalysts, a simple filtration can often be used to separate the catalyst from the reaction mixture. This is particularly relevant for green chemistry approaches where catalyst recycling is a key feature. nih.govmdpi.com

Distillation : For volatile liquid products or intermediates, distillation can be an effective purification method. researchgate.net

Solid-Phase Extraction/Workup : In some modern synthetic protocols, especially for amide synthesis, a solid-phase workup using commercially available resins can be employed. This allows for the removal of unreacted starting materials and byproducts by simple filtration, avoiding the need for traditional aqueous workups or chromatography. nih.gov

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https://www.google.com/search?q=time+in+New+York this compound ChemicalBook. Product Name: this compound. CAS: 207663-12-1. MF: C13H16N4. MW: 228.29. EINECS: Purity: 98%. Boiling point: 421.1±38.0 °C(Predicted). Density: 1.259±0.06 g/cm3 (Predicted). Storage temp.: Keep in dark place,Inert atmosphere,Room temperature. Form: Solid. pka: 7.29±0.40(Predicted). Color: Pale Yellow to Yellow. https://www.chemicalbook.com/ProductChemicalPropertiesCB93155708_EN.htm this compound | CAS 207663-12-1 this compound; 3-Amino-2-(1-piperidinyl)quinoxaline; 3-Amino-2-(piperidin-1-yl)quinoxaline; Quinoxalin-3-amine, 2-(1-piperidinyl)-. Molecular Formula, C13H16N4. Molecular Weight, 228.29. CAS, 207663-12-1. Synonyms. 3-Amino-2-(1-piperidinyl)quinoxaline. 3-Amino-2-(piperidin-1-yl)quinoxaline. Quinoxalin-3-amine, 2-(1-piperidinyl)-. SMILES. C1CCC(CC1)N2C3=CC=CC=C3N=C(C2=N)N. https://www.synquestlabs.com/product/3839-3-01 this compound | CAS 207663-12-1 | Santa Cruz Biotechnology this compound is a chemical compound. ... This compound. sc-215089. https://www.scbt.com/p/2-piperidin-1-yl-3-aminoquinoxaline-207663-12-1 this compound | CAS 207663-12-1 | Selleck Chemicals this compound is a chemical. https://www.selleckchem.com/products/2-piperidin-1-yl-3-aminoquinoxaline.html this compound | CAS 207663-12-1 | MedKoo this compound, also known as 3-Amino-2-(1-piperidinyl)quinoxaline, is a chemical with CAS 207663-12-1. https://www.medkoo.com/products/38495 Synthesis of 3-amino-2-(piperidin-1-yl)quinoxaline - Mol-Instincts The synthesis of 3-amino-2-(piperidin-1-yl)quinoxaline, with the chemical formula C13H16N4, is achieved through a chemical reaction. The compound has a molecular weight of 228.29 g/mol . ... The reaction involves the use of 2-chloro-3-aminoquinoxaline and piperidine. The synthesis is carried out in the solvent N,N-dimethylformamide (DMF) under reflux conditions. The reaction yields 3-amino-2-(piperidin-1-yl)quinoxaline. The product is obtained as a solid. https://mol-instincts.com/synthesis/3-amino-2-(piperidin-1-yl)quinoxaline-cas-207663-12-1/ 2-(Piperidin-1-yl)quinoxalin-3-amine | C13H16N4 | ChemSpider Structure and properties; Spectra; Names and identifiers; Search results ... 2-(Piperidin-1-yl)quinoxalin-3-amine. C13H16N4. http://www.chemspider.com/Chemical-Structure.11306385.html Synthesis and antimycobacterial activity of 2-amino-3-cyano-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene derivatives - ScienceDirect The structures of all the synthesized compounds were confirmed by IR, 1H NMR, 13C NMR and mass spectral data. All the compounds were screened for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. Compounds 4a, 4d, 4e, 4f and 4h showed good antimycobacterial activity. https://www.sciencedirect.com/science/article/abs/pii/S022135141000109X Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses The signals indicative of all the aromatic protons of quinoxalin-2(1H)one core and the aryl groups were observed at δH = 8.40–7.00 ppm as expected. Moreover, the 13C-NMR spectra revealed the existence of the signals in the ranges of 158.44–151.23, 149.25–146.16, 146.48–144.40, and 155.33–106.66 ppm, which are attributed to CO, C=N, and HC=N, and aromatic-CH and Cq of quinoxalin-2(1H)one and aryl substituents, respectively. https://www.mdpi.com/1420-3049/27/19/6630/htm 2-Aminopyridine - the NIST WebBook IR Spectrum. ... Mass spectrum (electron ionization). ... UV/Visible spectrum. https://webbook.nist.gov/cgi/cbook.cgi?ID=C504290&Type=IR-SPEC&Index=1 Piperidine - the NIST WebBook IR Spectrum. ... Mass spectrum (electron ionization). ... UV/Visible spectrum. https://webbook.nist.gov/cgi/cbook.cgi?ID=C110894&Type=IR-SPEC&Index=1

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Piperidin 1 Yl 3 Aminoquinoxaline

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated system.

For 2-(Piperidin-1-YL)-3-aminoquinoxaline, the UV-Vis spectrum is expected to reveal characteristic absorption bands corresponding to π → π* and n → π* transitions. The quinoxaline (B1680401) ring system, being an aromatic heterocycle, possesses a significant π-conjugated system. The introduction of an amino group (-NH₂) at the 3-position and a piperidinyl group at the 2-position will influence the electronic distribution and, consequently, the absorption maxima (λmax).

The amino group, acting as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands of the quinoxaline core due to the extension of the conjugated system through its lone pair of electrons. The piperidinyl group, a saturated heterocycle, is not part of the primary chromophore but can have a secondary electronic effect.

Based on data from related quinoxaline derivatives, the expected UV-Vis absorption data for this compound in a solvent like ethanol (B145695) or methanol (B129727) would likely exhibit multiple absorption bands.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

Wavelength (λmax, nm)Molar Absorptivity (ε, L·mol-1·cm-1)Electronic Transition
~250~25,000π → π
~350~15,000π → π
~420~5,000n → π*

Note: This data is hypothetical and based on the analysis of similar structures. Actual experimental values may vary.

The analysis of these electronic transitions provides critical information about the molecular orbitals and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is vital for understanding the compound's photophysical properties and potential applications in areas such as organic electronics.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

For this compound, a single-crystal X-ray diffraction study would elucidate the planarity of the quinoxaline ring system and the conformation of the piperidine (B6355638) ring, which typically adopts a chair conformation. It would also reveal the spatial relationship between the piperidinyl substituent and the amino group.

Key structural parameters that would be determined include:

Bond Lengths: The C-N and C-C bond lengths within the quinoxaline ring, the C-N bond connecting the piperidine ring, and the C-N bond of the amino group.

Bond Angles: The angles within the heterocyclic rings and the angles defining the orientation of the substituents.

Torsional Angles: These angles would describe the twist between the plane of the quinoxaline ring and the piperidine substituent.

Intermolecular Interactions: The analysis would also reveal any hydrogen bonding interactions involving the amino group's hydrogen atoms and the nitrogen atoms of the quinoxaline ring, as well as other intermolecular forces like π-π stacking, which govern the crystal packing.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~12.0
c (Å)~15.5
β (°)~95
Volume (ų)~1580
Z (molecules/unit cell)4

Note: This data is hypothetical and serves as an example of the parameters obtained from an X-ray crystallographic study.

The definitive structural information obtained from X-ray crystallography is indispensable for computational modeling, understanding receptor-ligand interactions in medicinal chemistry, and for the rational design of new materials with specific properties.

Chemical Reactivity and Functionalization of 2 Piperidin 1 Yl 3 Aminoquinoxaline

Reactivity of the Quinoxaline (B1680401) Core

The quinoxaline ring system, a benzopyrazine, is characterized by its π-electron deficient nature, particularly in the pyrazine (B50134) ring. This inherent electronic property makes the quinoxaline core generally susceptible to nucleophilic attack while being deactivated towards electrophilic substitution. However, the presence of strong electron-donating groups, such as the amino and piperidinyl substituents in the target molecule, significantly modifies this reactivity profile.

Electrophilic aromatic substitution (EAS) on an unsubstituted quinoxaline ring is challenging due to the deactivating effect of the two nitrogen atoms in the pyrazine ring. When such reactions do occur, they typically require harsh conditions and substitution takes place on the benzene (B151609) portion of the heterocycle.

In 2-(Piperidin-1-YL)-3-aminoquinoxaline, the powerful electron-donating nature of both the amino group at C3 and the piperidinyl group at C2 (via nitrogen's lone pair) activates the fused benzene ring towards electrophilic attack. This activation would direct incoming electrophiles primarily to the positions ortho and para to the activating pyrazine ring substituents, namely positions 5, 6, 7, and 8. The precise regioselectivity would depend on the specific electrophile and reaction conditions.

The electron-deficient pyrazine ring of quinoxaline is inherently activated for nucleophilic aromatic substitution (SNAr) reactions, especially when a good leaving group is present at the C2 or C3 positions. For instance, 2-chloroquinoxaline (B48734) readily undergoes substitution with nucleophiles like piperidine (B6355638). researchgate.net While the title compound lacks a leaving group on the pyrazine ring, nucleophilic attack can still occur on the benzene moiety if it is appropriately substituted.

Furthermore, direct C-H functionalization via nucleophilic attack is possible through mechanisms like the Vicarious Nucleophilic Substitution (VNS) of hydrogen. The electrophilic nature of the quinoxaline core has been explored in VNS reactions, where carbanions can attack the ring. rsc.org For quinoxaline N-oxides, this reactivity is enhanced, allowing for the introduction of various substituents. rsc.org In the context of this compound, while the electron-donating groups at C2 and C3 decrease the electrophilicity of the pyrazine ring, a strong nucleophile could potentially react at positions on the benzene ring, particularly if the ring were further activated by an electron-withdrawing group. Studies on 2-monosubstituted quinoxalines have shown that nucleophilic substitution at the C3 position is feasible, with the outcome influenced by the steric and electronic properties of the C2 substituent and the nature of the nucleophile. nih.govresearchgate.net

Table 1: Examples of Nucleophilic Substitution on Quinoxaline Derivatives
Quinoxaline SubstrateNucleophilePosition of AttackProduct TypeReference
2-Phenylquinoxaline (B188063)n-BuLiC32-Phenyl-3-butylquinoxaline nih.gov
2-ChloroquinoxalinePiperidineC22-(Piperidin-1-yl)quinoxaline researchgate.net
Quinoxaline N-oxideCarbanions (VNS)VariousSubstituted Quinoxalines rsc.org

Reactivity of the Piperidine Moiety

The piperidine ring attached at the C2 position of the quinoxaline core is a saturated N-heterocycle. Its reactivity is centered on the tertiary nitrogen atom and the adjacent α-carbon atoms.

The nitrogen atom of the piperidine ring is a tertiary amine and thus possesses a lone pair of electrons, making it basic and nucleophilic. It can readily undergo reactions such as:

Protonation: Reaction with acids to form a piperidinium (B107235) salt.

Quaternization: Alkylation with alkyl halides to form quaternary ammonium (B1175870) salts.

N-Oxide Formation: Oxidation with reagents like hydrogen peroxide or m-CPBA yields the corresponding N-oxide. This transformation is key for further functionalization of the ring. acs.org

The nucleophilicity of the piperidine nitrogen can be influenced by the electronic effects of the quinoxaline ring system to which it is attached.

The piperidine ring itself can be functionalized, most commonly at the α-position (C2' and C6'). A modern strategy for this involves the formation of an endo-cyclic iminium ion from the corresponding N-oxide, which can then be attacked by various carbon-based nucleophiles. acs.org This allows for the selective introduction of substituents adjacent to the nitrogen atom.

Other potential, though more forcing, transformations include:

Oxidative Ring Cleavage: Under specific photooxidation conditions, N-substituted piperidines can be converted to acyclic aminoaldehydes. researchgate.net

Ring Expansion/Contraction: While not directly applicable without further substitution on the piperidine ring, various synthetic protocols exist for the ring expansion of pyrrolidines to piperidines or the transformation of piperidines into other heterocyclic systems. nih.govresearchgate.net

Table 2: Functionalization Reactions of the Piperidine Moiety
Reaction TypeReagent/IntermediateProduct TypeReference
α-FunctionalizationN-oxide, then TMSOTf, then nucleophileα-Substituted N-alkyl piperidine acs.org
N-Oxide Formationm-CPBA or H₂O₂Piperidine N-oxide acs.org
Oxidative Ring OpeningPhotooxidation (e.g., with Methylene Blue)Acyclic aminoaldehyde researchgate.net

Reactivity of the Amino Group

The primary amino group at the C3 position is a versatile functional handle for derivatization. As a nucleophile, it can participate in a wide array of chemical transformations typical of aromatic amines. Its reactivity is modulated by the electron-withdrawing quinoxaline core and the electron-donating piperidinyl group at the adjacent position. Reactions involving this group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common reaction for aminoquinoxalines. researchgate.net

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides. Quinoxaline sulfonamides are a well-studied class of compounds. mdpi.com

Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). These imines can be further reduced to secondary amines. Condensation of related amino-thiazolo-quinoxalines with aldehydes has been reported. tandfonline.com

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) would convert the amino group into a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a variety of substituents (e.g., -OH, -X, -CN) via Sandmeyer-type reactions.

The nucleophilicity of the amino group is somewhat reduced by its attachment to the electron-deficient quinoxaline ring, but this is counteracted by the electron-donating piperidinyl substituent at C2.

Acylation and Alkylation Reactions

The presence of a primary amino group at the 3-position makes this compound a prime candidate for N-acylation and N-alkylation reactions. These reactions are fundamental in medicinal chemistry for modifying the compound's physicochemical properties.

Acylation Reactions:

The amino group at the C3 position is expected to readily react with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. The nucleophilicity of this amino group is enhanced by the electron-donating piperidinyl substituent at the adjacent C2 position. In a broader context of quinoxaline chemistry, acylation is a common strategy. For instance, the acylation of related amino-quinoxalines proceeds efficiently. While specific studies on this compound are not prevalent, the acylation of 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile with sulfonyl chlorides has been reported, indicating the reactivity of the amino group in the quinoxaline system. mdpi.com

The general reaction can be depicted as follows:

Scheme 1: General acylation of this compound.

Alkylation Reactions:

Similarly, the C3-amino group can undergo alkylation with alkyl halides. This reaction would likely require a base to deprotonate the amino group, thereby increasing its nucleophilicity. The piperidinyl nitrogen could also potentially undergo alkylation, leading to a quaternary ammonium salt, although this is generally less favored compared to the alkylation of the primary amino group. The alkylation of various quinoxalinone derivatives has been demonstrated, showcasing the susceptibility of nitrogen atoms within the quinoxaline scaffold to this type of functionalization. sapub.org For example, the alkylation of 3-ethylquinoxalin-2(1H)-one at the N1 position is a well-established reaction. sapub.org

A representative table of potential acylation and alkylation reactions based on the reactivity of similar compounds is presented below.

ReagentProduct TypeExpected Reaction Conditions
Acetyl chlorideN-acetyl-3-aminoquinoxaline derivativeBase (e.g., triethylamine), aprotic solvent
Benzoyl chlorideN-benzoyl-3-aminoquinoxaline derivativeBase (e.g., pyridine), aprotic solvent
Methyl iodideN-methylated-3-aminoquinoxaline derivativeBase (e.g., K₂CO₃), polar aprotic solvent
Benzyl bromideN-benzylated-3-aminoquinoxaline derivativeBase (e.g., NaH), DMF

Condensation Reactions with Carbonyl Compounds

The primary amino group at the C3 position of this compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of heterocyclic chemistry for the synthesis of more complex molecular architectures. researchgate.net The formation of the imine bond is typically acid-catalyzed and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. sapub.org

The general scheme for this reaction is:

Scheme 2: Condensation of this compound with an aromatic aldehyde.

The resulting Schiff bases are valuable intermediates for the synthesis of various heterocyclic systems and have been a focus in the development of compounds with diverse biological activities. While specific examples for this compound are not extensively documented, the condensation of other 3-aminoquinoxaline derivatives is known. For example, 3-(2-amino-ethylimino)-3,4-dihydro-1H-quinoxalin-2-one readily reacts with aryl aldehydes to form the corresponding Schiff bases. sapub.org

The following table outlines potential condensation reactions with various carbonyl compounds.

Carbonyl CompoundProductPotential Catalyst
BenzaldehydeSchiff base with a phenyl substituentAcetic acid
4-ChlorobenzaldehydeSchiff base with a 4-chlorophenyl substituentp-Toluenesulfonic acid
AcetoneSchiff base with a dimethyl substituentLewis acids (e.g., ZnCl₂)
CyclohexanoneSchiff base with a cyclohexyl substituentAcidic resin

Oxidation and Reduction Potentials and Their Chemical Implications

The electrochemical properties of this compound are influenced by the electron-donating nature of both the amino and piperidinyl substituents. These groups increase the electron density of the quinoxaline ring system, which in turn affects its oxidation and reduction potentials.

Oxidation Potential:

The presence of two strong electron-donating groups is expected to lower the oxidation potential of the quinoxaline ring, making it more susceptible to oxidation compared to unsubstituted quinoxaline. The oxidation would likely involve the removal of electrons from the π-system of the quinoxaline ring or from the nitrogen atoms. The amino group itself can also be a site of oxidation. Studies on amino-substituted triphenylamine (B166846) derivatives have shown that electron-donating groups lower the oxidation potential. The electrochemical oxidation of amino acids has also been studied, indicating that basic amino acids are easier to oxidize. nih.gov

Reduction Potential:

Conversely, the electron-rich nature of this compound is expected to make its reduction more difficult, resulting in a more negative reduction potential compared to quinoxaline or quinoxalines with electron-withdrawing groups. The reduction of the quinoxaline ring typically involves the addition of electrons to the pyrazine moiety. Cyclic voltammetry studies of quinoxaline derivatives have shown that electron-donating groups lead to more negative reduction potentials, while electron-withdrawing groups make the reduction easier (less negative potential). umich.edu For instance, a study on quinoxaline 1,4-di-N-oxide-2-ketone derivatives found that electron-donating groups have the opposite effect of electron-withdrawing substituents on the ease of reduction. unav.edu

The electrochemical behavior of quinoxaline derivatives is a subject of ongoing research, with studies showing a correlation between their electrochemical properties and biological activity. abechem.com

The table below summarizes the expected trends in the electrochemical potentials of this compound in comparison to related compounds.

CompoundSubstituent EffectsExpected Oxidation PotentialExpected Reduction Potential
Quinoxaline-Relatively highRelatively positive
2,3-DimethylquinoxalineTwo weakly electron-donating methyl groupsLower than quinoxalineMore negative than quinoxaline
This compoundTwo strongly electron-donating groupsSignificantly lower than quinoxalineSignificantly more negative than quinoxaline
2,3-DichloroquinoxalineTwo electron-withdrawing chloro groupsHigher than quinoxalineMore positive than quinoxaline

Exploration of Reaction Mechanisms and Transition States

The functionalization reactions of this compound proceed through well-established mechanistic pathways common in heterocyclic and amine chemistry. Computational methods, such as Density Functional Theory (DFT), are valuable tools for elucidating these mechanisms and understanding the structures of transition states.

Acylation and Alkylation Mechanisms:

The N-acylation of the C3-amino group likely proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) and deprotonation yields the final amide product.

Alkylation of the C3-amino group is expected to follow an SN2 pathway, where the nucleophilic amino group attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide ion in a single concerted step.

Condensation Reaction Mechanism:

The formation of a Schiff base from the C3-amino group and a carbonyl compound involves a multi-step mechanism. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. The nucleophilic amino group then attacks the carbonyl carbon to form a carbinolamine intermediate. Subsequent proton transfer from the nitrogen to the oxygen, followed by the elimination of a water molecule, leads to the formation of a protonated imine (iminium ion), which is then deprotonated to give the final Schiff base.

Computational Insights:

Computational and Theoretical Investigations of 2 Piperidin 1 Yl 3 Aminoquinoxaline

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used approach for calculating the properties of molecules, including quinoxaline (B1680401) derivatives, due to its balance of accuracy and computational cost. researchgate.netias.ac.in DFT calculations can elucidate the electronic properties, optimized geometry, and vibrational frequencies of the molecule in its ground state. nih.gov

Geometry optimization is a fundamental computational process aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global energy minimum. wikipedia.org This process computationally identifies a stable conformation where the net forces on each atom are close to zero, representing a stationary point on the potential energy surface (PES). wikipedia.org For 2-(Piperidin-1-YL)-3-aminoquinoxaline, DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly used to perform geometry optimization. researchgate.net

The optimization process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the total electronic energy. The resulting optimized structure provides key geometric parameters. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the quinoxaline core, the amino group, and the piperidine (B6355638) ring. For instance, calculations would reveal the planarity of the quinoxaline system and the specific conformation (e.g., chair, boat) of the piperidine ring. researchgate.net Deviations from idealized geometries can suggest areas of steric strain or unusual bonding. Theoretical calculations are typically performed for an isolated molecule in the gas phase, and the results may differ slightly from experimental data obtained in the solid (crystal) phase due to intermolecular interactions. ias.ac.in

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data)

ParameterBond/AngleCalculated Value
Bond LengthC2-N(piperidine)1.37 Å
Bond LengthC3-N(amino)1.36 Å
Bond LengthN1=C21.38 Å
Bond AngleN(piperidine)-C2-C3119.5°
Bond AngleN(amino)-C3-C2121.0°
Dihedral AngleC3-C2-N(pip)-C(pip)45.0°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT B3LYP/6-311++G(d,p) calculations for similar quinoxaline structures.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comnumberanalytics.com

The energies of the HOMO and LUMO and the energy gap between them (ΔE = ELUMO – EHOMO) are critical parameters for determining molecular reactivity, kinetic stability, and optical properties. numberanalytics.comnih.gov A molecule with a high HOMO energy is a better electron donor, whereas a molecule with a low LUMO energy is a better electron acceptor. A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, FMO analysis can identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO electron densities indicates the likely sites for such reactions. The HOMO is often localized on the electron-rich amino and piperidinyl groups, while the LUMO may be distributed across the electron-deficient quinoxaline ring system.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
EHOMO-5.85
ELUMO-1.52
Energy Gap (ΔE)4.33

Note: The data in this table is illustrative, based on typical DFT calculation results for substituted quinoxaline derivatives.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wuxiapptec.com It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. The MEP is calculated as the interaction energy between a positive point charge and the molecule's nuclei and electrons. wuxiapptec.com Regions with a negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. wuxiapptec.comnih.gov

For this compound, an MEP map would likely show negative potential concentrated around the nitrogen atoms of the quinoxaline ring and the exocyclic amino group, indicating these are the most electron-rich sites and likely hydrogen bond acceptors. Conversely, positive potential would be expected around the hydrogen atoms of the amino group, identifying them as potential hydrogen bond donors. The MEP map provides valuable insights into intermolecular interactions, a molecule's reactivity sites, and structure-activity relationships. nih.gov

Conformational Analysis and Energy Landscape Exploration

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and understand the energy barriers between them.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. unipa.it By solving Newton's equations of motion, MD simulations generate a trajectory that describes how the positions and velocities of particles in the system evolve. This technique is invaluable for exploring the conformational space of a molecule, revealing the different shapes it can adopt at a given temperature. nih.govnih.gov

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and allowing it to move freely. The simulation would sample various conformations by exploring rotations around single bonds, such as the C-N bond connecting the piperidine ring to the quinoxaline core. Analysis of the MD trajectory can identify the most populated conformational states, the flexibility of different parts of the molecule, and the dynamics of the piperidine ring (e.g., chair-to-boat interconversions). researchgate.net

A Potential Energy Surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. wikipedia.org For a complex molecule, the PES can be high-dimensional, but it is often simplified by plotting the energy against one or two key geometric parameters, such as dihedral angles, to visualize the energy landscape. researchgate.net

Mapping the PES for this compound would involve systematically changing specific dihedral angles—for instance, the angle defining the orientation of the piperidine ring relative to the quinoxaline plane—and calculating the energy at each point using DFT. The resulting map reveals the locations of energy minima (stable conformers) and saddle points (transition states between conformers). researchgate.net This provides a detailed picture of the molecule's conformational preferences and the energy barriers that must be overcome for it to change shape. Such analysis is crucial for understanding how the molecule's flexibility might influence its ability to interact with biological targets. researchgate.net

Molecular Docking Studies for Putative Target Interactions (Theoretical Basis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this compound and its derivatives, molecular docking studies have been crucial in elucidating potential protein targets and understanding the structural basis of their activity.

These in silico studies often target proteins implicated in various diseases. For instance, quinoxaline derivatives have been docked against targets like the epidermal growth factor receptor (EGFR), a key player in cancer progression. nih.gov The primary goal is to identify and analyze the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

The prediction of binding modes through molecular docking reveals the specific orientation and conformation of this compound within the binding pocket of a putative protein target. These studies have shown that the quinoxaline scaffold and its substituents form critical interactions with amino acid residues in the active site.

Key interactions frequently observed for quinoxaline derivatives include:

Hydrogen Bonds: The nitrogen atoms in the quinoxaline ring and the amino group are common hydrogen bond donors and acceptors. For example, in studies with EGFR, derivatives have formed hydrogen bonds with key residues like LYS721 and MET769. nih.gov

π-Interactions: The aromatic quinoxaline core often engages in π-π stacking or π-cation interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan, as well as charged residues like lysine. nih.gov

Hydrophobic Interactions: The piperidine ring and other aliphatic or aromatic substituents contribute to hydrophobic interactions with nonpolar residues in the binding pocket, further stabilizing the complex.

The table below summarizes typical interactions predicted from molecular docking studies of quinoxaline derivatives with protein targets.

Interaction TypeInteracting Ligand MoietyPotential Interacting Amino Acid Residues
Hydrogen BondQuinoxaline Nitrogens, Amino GroupLysine, Methionine, Arginine, Asparagine
π-π StackingQuinoxaline RingPhenylalanine, Tyrosine, Tryptophan
π-CationQuinoxaline RingLysine, Arginine
HydrophobicPiperidine RingAlanine, Valine, Leucine, Isoleucine

Scoring functions are mathematical models used in molecular docking programs to estimate the binding affinity between a ligand and a protein. nih.gov This predicted affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction. These functions consider various energetic components, including electrostatic interactions, van der Waals forces, and solvation effects. nih.gov

For quinoxaline derivatives, scoring functions have been used to rank different compounds based on their predicted affinity for a specific target. For example, docking studies on a series of 1,2,3-triazole derivatives of quinoxaline against the EGFR protein yielded binding energies ranging from -9.57 to -12.03 kcal/mol. nih.gov These theoretical binding affinities often show a good correlation with experimentally determined biological activities, such as IC50 values. nih.gov The development of more accurate scoring functions, including those based on deep learning and amino acid-specific interactions, continues to enhance the predictive power of molecular docking. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of this compound and its analogs, QSAR studies are employed to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for their biological effects.

The process involves generating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govnih.gov

For instance, a QSAR study on quinoxaline derivatives might reveal that increased hydrophobicity in a particular region of the molecule leads to higher activity, while the presence of a hydrogen bond donor at another position is detrimental. The predictive power of a QSAR model is typically assessed through internal and external validation techniques. nih.gov A statistically robust QSAR model can then be used to guide the design of new derivatives with potentially improved activity. nih.gov Studies have shown that both 2D and 3D descriptors can be used to develop predictive QSAR models for quinoxaline-containing compounds. mdpi.com

The table below illustrates the types of descriptors commonly used in QSAR studies of heterocyclic compounds.

Descriptor ClassExamplesInformation Encoded
Constitutional (1D) Molecular Weight, Atom CountBasic molecular composition
Topological (2D) Connectivity Indices, Shape IndicesAtom connectivity and molecular shape
Geometrical (3D) Molecular Surface Area, Molecular VolumeThree-dimensional arrangement of atoms
Physicochemical LogP, Molar Refractivity, Dipole MomentHydrophobicity, polarizability, and electronic properties

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and provide insights into their electronic structure. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed for these purposes.

Predicted spectroscopic data can be compared with experimental spectra to confirm the identity and purity of a compound. For example, theoretical calculations can predict the vibrational frequencies that would be observed in an Infrared (IR) spectrum, the chemical shifts in a Nuclear Magnetic Resonance (NMR) spectrum, and the electronic transitions in an Ultraviolet-Visible (UV-Vis) spectrum.

The following table summarizes the types of spectroscopic properties that can be predicted computationally and the theoretical methods often used.

Spectroscopic TechniquePredicted PropertiesCommon Computational Methods
Infrared (IR) Spectroscopy Vibrational Frequencies and IntensitiesDFT (e.g., B3LYP)
NMR Spectroscopy Chemical Shifts (¹H, ¹³C), Coupling ConstantsDFT with GIAO method
UV-Vis Spectroscopy Electronic Transitions (λmax), Oscillator StrengthsTD-DFT
Mass Spectrometry Molecular Ion Peak, Fragmentation PatternsNot typically predicted by quantum methods

Mechanistic Research on in Vitro Biological Activities of 2 Piperidin 1 Yl 3 Aminoquinoxaline Derivatives

Enzyme Inhibition Studies and Mechanistic Insights (In Vitro)

The ability of 2-(Piperidin-1-YL)-3-aminoquinoxaline derivatives and related quinoxaline (B1680401) compounds to inhibit specific enzymes is a cornerstone of their therapeutic potential. In vitro assays have been instrumental in identifying the target enzymes and understanding the nature of the molecular interactions.

Quinoxaline derivatives have emerged as significant inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease, where BChE levels are known to increase as the disease progresses. nih.govmdpi.com

In vitro studies using Ellman's method are commonly employed to determine the inhibitory potency of these compounds. nih.gov Research has shown that various quinoxaline derivatives can act as potent inhibitors of both AChE and BChE. For instance, a series of synthesized quinoxaline derivatives demonstrated promising AChE inhibitory activity with IC₅₀ values ranging from 0.077 to 50.080 µM. mdpi.com Some of these compounds also showed notable BChE inhibition. mdpi.com

Further investigations into the structure-activity relationship (SAR) revealed that specific substitutions on the quinoxaline ring are crucial for activity. One study found that 2-phenylquinoxaline (B188063) analogues were selective inhibitors of BChE, with compounds 6 and 7 in their series showing IC₅₀ values of 7.7 ± 1.0 µM and 9.7 ± 0.9 µM, respectively, comparable to the standard drug galantamine. nih.govresearchgate.net In another series, a derivative featuring a 6-amino group (6c ) was the most potent AChE inhibitor with an IC₅₀ of 0.077 µM. mdpi.com The presence of a piperidine (B6355638) moiety, as seen in related scaffolds, has also been associated with significant cholinesterase inhibition. nih.govacgpubs.org

Enzyme kinetic studies have provided insight into the mechanism of inhibition. A potent quinoxaline derivative (6c ) was identified as a mixed-type inhibitor, suggesting it can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com Molecular docking simulations support this, indicating that the quinoxaline scaffold can bind to the peripheral anionic site (PAS) of AChE through hydrogen bonding and π-π stacking interactions. mdpi.com

Table 1: In Vitro Cholinesterase Inhibition by Quinoxaline Derivatives

CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Inhibition TypeReference
Quinoxaline Derivative 6cAChE0.077 µMMixed-type mdpi.com
2-Phenylquinoxaline Derivative 6BChE7.7 ± 1.0 µMNot Specified nih.govresearchgate.net
2-Phenylquinoxaline Derivative 7BChE9.7 ± 0.9 µMNot Specified nih.govresearchgate.net
Piperidinone Derivative 1dAChE12.55 µMNot Specified acgpubs.org
Piperidinone Derivative 1gBChE17.28 µMNot Specified acgpubs.org

Beyond cholinesterases, the inhibitory activities of quinoxaline derivatives have been explored against other significant enzyme systems. These studies reveal a broad spectrum of potential applications for this class of compounds.

Kinases and Phosphatases: Quinoxaline analogs have been identified as inhibitors of several enzymes involved in cell signaling pathways, including Apoptosis signal-regulating kinase 1 (ASK1), VEGFR-2, and PI3 kinase (p110δ). nih.govekb.egresearchgate.net For example, a series of 6-chloroquinoxalines were designed as VEGFR-2 inhibitors, with one compound showing a potent cytotoxic effect on cancer cell lines with an IC₅₀ of 5.11 µM. ekb.eg

Viral Enzymes: In the context of antiviral research, quinoxaline derivatives have shown inhibitory potential against viral enzymes. They have been investigated as inhibitors of human Cyclophilin A (CypA), which is implicated in SARS-CoV replication, and the main protease (3CLpro) of SARS-CoV-2. rsc.org

Bacterial Enzymes: The antimicrobial action of some quinoxaline-related compounds has been linked to the inhibition of essential bacterial enzymes. A piperazinyl-containing naphthothiazole derivative was found to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.gov

Metabolic Enzymes: Certain quinoxalinone derivatives have been tested for their ability to inhibit enzymes involved in cancer metabolism and inflammation, such as lactate (B86563) dehydrogenase A (LDHA) and cyclooxygenase-2 (COX-2). nih.gov At a concentration of 100 µg/mL, derivatives 6e and 6d showed COX-2 inhibition efficiencies of 57.85% and 50.20%, respectively. nih.gov Other studies have shown that some quinoxaline derivatives are inactive against enzymes like α-chymotrypsin and urease. nih.govresearchgate.net

Table 2: In Vitro Inhibition of Other Enzyme Systems by Quinoxaline Derivatives

Derivative TypeTarget EnzymeObserved ActivityReference
6-ChloroquinoxalineVEGFR-2IC₅₀ = 5.11 µM (Compound 6) ekb.eg
QuinoxalinoneCOX-257.85% inhibition at 100 µg/mL (Compound 6e) nih.gov
QuinoxalinoneLDHA62.55% inhibition at 100 µg/mL (Compound 6a) nih.gov
2,3-di(furan-2-yl) quinoxalineCyclophilin A (CypA)Identified as a potent inhibitor rsc.org
Piperazinyl-naphthothiazoleDNA GyraseInhibits DNA supercoiling nih.gov
2-Phenylquinoxalineα-Chymotrypsin / UreaseInactive nih.govresearchgate.net

Receptor Binding Profile Investigations (In Vitro)

The interaction of quinoxaline derivatives with various neurotransmitter receptors has been characterized through in vitro binding assays, providing a measure of their affinity and selectivity.

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. creative-bioarray.com This technique involves incubating a receptor source (like cell membranes) with a fixed concentration of a radiolabeled ligand and varying concentrations of an unlabeled competitor compound. creative-bioarray.com The ability of the competitor to displace the radioligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Ki), a measure of its binding affinity. creative-bioarray.comumich.edu

For quinoxaline derivatives, this method has been crucial in defining their receptor interaction profiles. A notable example is the compound VUF10166 (2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline), which was studied for its affinity at serotonin (B10506) 5-HT₃ receptors. nih.gov Using [³H]granisetron as the radioligand, VUF10166 demonstrated high affinity for the 5-HT₃A receptor subtype. nih.gov To further characterize its binding, a radiolabeled version, [³H]VUF10166, was synthesized. nih.gov Saturation binding experiments with [³H]VUF10166 yielded a dissociation constant (Kd) of 0.18 nM for the 5-HT₃A receptor, indicating very high affinity. nih.gov

Many receptors exist as multiple subtypes, and achieving subtype selectivity is a major goal in drug discovery. Quinoxaline derivatives have been investigated for their ability to discriminate between closely related receptor subtypes.

The 5-HT₃ receptor, which can exist as a homomer of A subunits (5-HT₃A) or a heteromer of A and B subunits (5-HT₃AB), provides a key example. nih.gov While most competitive ligands show similar affinity for both subtypes, the quinoxaline derivative VUF10166 was found to be a rare exception, displaying approximately 83- to 100-fold greater affinity for the 5-HT₃A receptor over the 5-HT₃AB receptor. nih.govnih.gov

Binding studies using the specific radioligand [³H]VUF10166 revealed different binding kinetics at the two receptor subtypes. nih.gov At 5-HT₃A receptors, the binding was straightforward (monophasic), whereas at 5-HT₃AB receptors, the kinetics were complex (biphasic), suggesting two distinct binding events or sites with Kd values of 0.38 nM and 22 nM. nih.gov This differential binding provides a powerful tool for distinguishing between these two receptor subtypes at the orthosteric binding site. nih.gov The binding of VUF10166 was inhibited by classic 5-HT₃ receptor ligands but not by non-competitive antagonists or ligands for other Cys-loop receptors, confirming its specificity for the 5-HT₃ receptor binding site. nih.gov

Table 3: In Vitro Receptor Binding Affinity of VUF10166

Receptor SubtypeRadioligandBinding ConstantValueReference
5-HT₃A[³H]VUF10166Kd (Saturation)0.18 nM nih.gov
5-HT₃A[³H]VUF10166Kd (Kinetic)0.16 nM nih.gov
5-HT₃AB[³H]VUF10166Kd (Saturation)0.74 nM nih.gov
5-HT₃AB[³H]VUF10166Ki (Competition)37 nM nih.gov
5-HT₃AB[³H]VUF10166Kd (Kinetic - High Affinity)0.38 nM nih.gov
5-HT₃AB[³H]VUF10166Kd (Kinetic - Low Affinity)22 nM nih.gov

Antimicrobial Activity Research and Proposed Mechanisms of Action (In Vitro)

Quinoxaline derivatives are well-established as potent antimicrobial agents against a broad spectrum of bacteria and fungi. nih.govmdpi.com In vitro methods such as the agar (B569324) diffusion technique and broth microdilution are used to determine their minimum inhibitory concentrations (MICs). nih.govmdpi.commdpi.com

Research has demonstrated the activity of these compounds against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.com Some derivatives have also shown significant antifungal activity against pathogens like Aspergillus fumigatus and Trichoderma viride. nih.gov For instance, a series of novel quinoxalines yielded compounds with potent activity against the plant pathogenic fungus Rhizoctonia solani, with EC₅₀ values superior to the commercial fungicide azoxystrobin. rsc.org

The proposed mechanisms of antimicrobial action for quinoxaline derivatives are multifaceted:

DNA Damage via Redox Cycling: A primary mechanism for quinoxaline 1,4-di-N-oxides is their function as hypoxia-selective, bioreductive agents. nih.gov Under anaerobic conditions, these compounds are metabolized by bacterial reductases, generating reactive oxygen species (ROS) and hydroxyl radicals. nih.gov This leads to significant oxidative stress, causing damage to bacterial DNA, cell walls, and membranes, ultimately resulting in cell death. nih.gov

Inhibition of Essential Enzymes: As mentioned previously, some quinoxaline-related structures can inhibit key bacterial enzymes. The inhibition of DNA gyrase by a piperazinyl-containing compound disrupts DNA replication and leads to cell death in Staphylococcus strains. nih.gov

Cell Membrane and Wall Disruption: Microscopic analysis has shown that quinoxaline derivatives can cause significant morphological changes in bacteria. Treatment with quinoxaline 1,4-di-N-oxides resulted in elongated and filamentous bacterial cells, with evidence of damage to the cell wall and membrane integrity. nih.gov Similarly, a piperazinyl-naphthothiazole derivative caused hollowing of the bacterial cytoplasm without complete membrane disintegration. nih.gov

Increased Lipophilicity: The antimicrobial efficacy of some derivatives is attributed to their increased lipophilicity due to specific chemical substitutions. nih.gov This enhanced lipophilicity is thought to facilitate the compound's passage through the microbial cell wall, leading to higher intracellular concentrations and greater activity. nih.gov

Table 4: In Vitro Antimicrobial Activity of Selected Quinoxaline Derivatives

Derivative TypeTest OrganismActivity MetricResultProposed MechanismReference
Cyadox (QdNO)Clostridium perfringensMIC1 µg/mLROS-mediated DNA damage nih.gov
Olaquindox (QdNO)Clostridium perfringensMIC1 µg/mLROS-mediated DNA damage nih.gov
Quinoxaline Derivative 5jRhizoctonia solani (Fungus)EC₅₀8.54 µg/mLCell morphology disruption rsc.org
Quinoxaline Derivative 5kAcidovorax citrulli-Good activityNot Specified rsc.org
PNTS. aureus, MRSA-Effective antimicrobialDNA gyrase inhibition nih.gov

Bacteriostatic and Bactericidal Mechanisms (e.g., cell wall, cell membrane, nucleic acid, protein synthesis interference)

Research into the antibacterial mechanisms of quinoxaline derivatives suggests various modes of action. While direct studies on the specific bacteriostatic and bactericidal mechanisms of this compound are not extensively detailed in the provided information, the broader class of quinoxaline and piperidine-containing compounds offers insights into potential mechanisms.

One of the key mechanisms identified for compounds containing a piperazine (B1678402) moiety, structurally related to piperidine, is the inhibition of DNA gyrase. For instance, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione was found to inhibit DNA gyrase in a dose-dependent manner, leading to cell disruption in Staphylococcus strains. nih.gov This suggests that derivatives of this compound may also interfere with nucleic acid synthesis by targeting essential bacterial enzymes like DNA gyrase. Transmission electron microscopy of bacteria treated with this related compound revealed hollowed-out cytoplasms, indicating significant internal cell disruption without immediate disintegration of the bacterial membrane. nih.gov

Furthermore, studies on quinoxaline 1,4-dioxides have shown that these compounds can induce the bacterial SOS-response, a pathway activated in response to DNA damage. nih.gov This indicates that some quinoxaline derivatives may exert their antibacterial effect by causing damage to bacterial DNA. It was noted that while the induction of the SOS-response by some new quinoxaline 1,4-dioxides was less pronounced than that of the established drug Dioxidine, many of these analogues exhibited superior antibacterial activity, hinting at potentially multifaceted mechanisms of action which may include DNA damage. nih.gov

Some quinoxaline derivatives have been designed based on the pharmacophoric features of quinolone antibiotics like ciprofloxacin, which are known inhibitors of DNA gyrase and topoisomerase IV. researchgate.net This design strategy implies an expected interference with nucleic acid synthesis.

While specific impacts on cell wall or protein synthesis were not detailed for this exact compound, the broad antimicrobial activity of quinoxaline derivatives points to these as potential areas of action that warrant further investigation.

Antifungal Activity and Modes of Action (In Vitro)

Several derivatives of quinoxaline have demonstrated significant in vitro antifungal activity against a range of pathogenic fungi, including plant pathogens and human pathogens like Candida species. rsc.orgmdpi.comresearchgate.net The modes of action appear to be multifactorial, primarily involving disruption of the fungal cell membrane and its functions.

One proposed mechanism is the alteration of cell membrane integrity. Scanning electron microscopy (SEM) studies on Rhizoctonia solani treated with a quinoxaline derivative revealed noticeable effects on the cell morphology. rsc.org Similarly, flavonol derivatives containing a quinoxaline fragment were shown to cause bending and folding of the mycelium of pathogenic fungi, indicating cell damage. researchgate.net This morphological damage is often a consequence of compromised cell membranes.

Further evidence for cell membrane disruption comes from studies measuring relative conductivity and the leakage of cytoplasmic contents. An increase in both indicates that the cell membrane's permeability has been altered, leading to the loss of essential intracellular components and ultimately, cell death. researchgate.net This is often linked to the induction of endogenous reactive oxygen species (ROS) and subsequent membrane lipid peroxidation, as indicated by the release of malondialdehyde (MDA). researchgate.net

For quinoxaline derivatives that incorporate an azole moiety, a well-established antifungal mechanism is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Azoles target the fungal enzyme lanosterol (B1674476) 14-α-demethylase (CYP51), which is critical for converting lanosterol to ergosterol, an essential component of the fungal cell membrane. nih.gov Inhibition of this enzyme disrupts membrane fluidity and function, hindering fungal growth. nih.gov

Some quinoxaline derivatives have shown efficacy against various Candida species, including C. albicans, C. glabrata, and C. parapsilosis, with performance comparable or superior to the standard drug Amphotericin B in vitro. researchgate.net The activity of these compounds highlights their potential as broad-spectrum antifungal agents.

Table 1: In Vitro Antifungal Activity of Quinoxaline Derivatives

Compound/Derivative Fungal Strain Activity Metric Result Reference
Quinoxaline derivative 5j Rhizoctonia solani (RS) EC₅₀ 8.54 µg/mL rsc.org
Quinoxaline derivative 5t Rhizoctonia solani (RS) EC₅₀ 12.01 µg/mL rsc.org
Flavonol-quinoxaline N5 Phomopsis sp. (P.s.) EC₅₀ 12.9 µg/mL researchgate.net
Flavonol-quinoxaline N5 Phytophthora capsica (P.c.) EC₅₀ 25.8 µg/mL researchgate.net
Quinoxaline-triazole 5d Candida glabrata MIC₉₀ 2 µg/mL nih.gov
Quinoxaline-triazole 5d Candida krusei MIC₉₀ 2 µg/mL nih.gov
3-hydrazinoquinoxaline-2-thiol Candida albicans (clinical isolates) Efficacy More effective than Amphotericin B researchgate.net

Antiviral Activity and Mechanistic Hypotheses (In Vitro)

The quinoxaline scaffold is a recognized pharmacophore in the development of antiviral agents. nih.govnih.gov Research has explored its efficacy against a variety of viruses. For instance, certain rsc.orgresearchgate.netnih.govtriazolo[4,3-a]quinoxaline derivatives have been evaluated for activity against Herpes simplex virus (HSV). nih.gov

A notable mechanistic hypothesis for antiviral action involves the inhibition of viral replication. A study on a piperidinomethyl-containing indole (B1671886) derivative, which shares a structural feature with the subject compound, demonstrated a complete inhibition of SARS-CoV-2 replication in vitro at a concentration of 52.0 μM. nih.gov This suggests that the piperidinyl moiety might play a role in antiviral activity, potentially by interfering with viral entry or replication machinery. The specific action of this compound was also linked to the suppression of syncytium formation, a process where infected cells fuse with neighboring cells, facilitating viral spread. The compound inhibited this process by 89%. nih.gov

Another potential mechanism for quinoxaline derivatives is the intercalation with viral RNA. Certain quinoxaline derivatives have shown the ability to bind to the NS1A RNA-binding domain, which could disrupt viral protein synthesis and replication. nih.gov While these studies provide hypotheses, the precise antiviral mechanisms of this compound itself require more targeted investigation.

Molecular Basis of Observed Biological Effects (In Vitro Models)

The biological effects of quinoxaline derivatives at the molecular level have been attributed to their interaction with specific cellular targets, primarily enzymes that are crucial for cell proliferation and survival.

A significant molecular target identified for some quinoxaline derivatives is the family of Proviral integration site for Moloney murine leukemia virus (Pim) kinases. nih.gov These are serine/threonine kinases (Pim-1, Pim-2, Pim-3) that act as oncogenic survival factors by regulating cell cycle progression and inhibiting apoptosis. nih.gov Specific quinoxaline derivatives have been developed as potent, submicromolar dual inhibitors of Pim-1 and Pim-2 kinases. nih.gov The inhibition of these kinases can disrupt survival signals in cancer cells, reducing their viability.

Another key molecular basis for the biological activity of quinoxaline derivatives is the inhibition of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. By inhibiting the polymerization of tubulin, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. nih.gov This disruption of the microtubule network is a well-established mechanism for anticancer agents.

Furthermore, some quinoxaline derivatives are designed to act as Apoptosis signal-regulated kinase 1 (ASK1) inhibitors. nih.gov ASK1 is a kinase that, under conditions of cellular stress like oxidative stress, activates the JNK and p38 MAPK signaling pathways, which can lead to inflammation and apoptosis. nih.gov By inhibiting ASK1, these compounds can modulate these stress-response pathways.

Cellular Pathway Modulation in Research Models (In Vitro)

The interaction of quinoxaline derivatives with molecular targets like tubulin and various kinases leads to the modulation of critical cellular pathways, particularly those involved in cell cycle regulation, apoptosis, and stress response.

In vitro studies have demonstrated that quinoxaline derivatives that function as tubulin polymerization inhibitors can induce cell cycle arrest at the G2/M phase. nih.gov This is a direct consequence of the disruption of the microtubule network, which prevents cells from successfully completing mitosis.

Following cell cycle arrest, these compounds can trigger apoptosis, or programmed cell death, through the mitochondrial pathway. nih.gov A key event in this process is the induction of intracellular reactive oxygen species (ROS). nih.gov Elevated ROS levels can lead to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential. This, in turn, initiates a cascade of events leading to apoptosis. The ability to induce apoptosis in cancer cells in a dose-dependent manner is a hallmark of their potential as anticancer agents. nih.gov

Additionally, quinoxaline derivatives that inhibit ASK1 can modulate the JNK and p38 MAPK signaling pathways. nih.gov These pathways are central to the cellular response to stress, and their dysregulation is implicated in various diseases. By inhibiting the upstream kinase ASK1, these compounds can prevent the activation of these pathways, thereby mitigating cellular responses like inflammation and apoptosis that are triggered by external stressors. nih.gov

Finally, the inhibition of Pim kinases by certain quinoxaline derivatives directly impacts cellular survival pathways. nih.gov Pim kinases phosphorylate and stabilize proteins like P-glycoprotein (Pgp), which contributes to multiple drug resistance. nih.gov By inhibiting Pim kinases, these compounds can potentially overcome drug resistance and reduce the threshold for apoptosis, thereby modulating key survival pathways in cancer cells. nih.gov

Table 2: List of Mentioned Compounds

Compound Name
This compound
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione
Dioxidine
Ciprofloxacin
Amphotericin B
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole
rsc.orgresearchgate.netnih.govtriazolo[4,3-a]quinoxaline
P-glycoprotein (Pgp)
Lanosterol
Ergosterol

Potential Applications Beyond Direct Therapeutic Use and Future Research Directions

Application as a Synthetic Building Block in Organic Chemistry

The quinoxaline (B1680401) ring system is a well-established and important scaffold in the synthesis of various nitrogen-containing heterocyclic compounds. mtieat.orgnih.gov The presence of both a reactive amino group and a piperidine (B6355638) moiety on the quinoxaline core of 2-(Piperidin-1-YL)-3-aminoquinoxaline makes it a particularly versatile building block for creating more complex molecular architectures.

Precursor for Complex Heterocyclic Systems

Amino-substituted quinoxalines and related N-heterocycles serve as key precursors for the synthesis of fused heterocyclic systems. nih.gov The amino group at the 3-position of this compound can undergo a variety of chemical transformations, such as condensation reactions with dicarbonyl compounds or cyclization reactions, to form new rings fused to the quinoxaline system. researchgate.net This allows for the construction of novel polycyclic aromatic systems with potentially unique electronic and biological properties. For instance, reactions targeting the amino group can lead to the formation of imidazole, triazole, or pyrazine (B50134) rings fused to the quinoxaline core, significantly expanding the chemical space accessible from this starting material. mdpi.com

Scaffold for Combinatorial Library Synthesis

The structural framework of this compound is well-suited for use as a scaffold in combinatorial chemistry. The quinoxaline-piperidine core provides a rigid and defined three-dimensional structure that can be systematically decorated with a variety of functional groups. nih.govmrc.ac.za The amino group offers a convenient point for diversification, allowing for the attachment of a wide range of substituents through reactions like acylation, alkylation, or Schiff base formation. nih.gov This enables the rapid generation of large libraries of related compounds. These libraries can then be screened for a multitude of properties, moving beyond therapeutic applications to areas like catalysis, materials science, or agrochemicals.

Exploration in Materials Science and Optoelectronics

Quinoxaline derivatives are increasingly recognized for their interesting photophysical and electronic properties, making them attractive for applications in materials science. rsc.orgresearchgate.net Their electron-deficient nature, combined with the ability to introduce electron-donating groups, allows for the fine-tuning of their optical and electronic characteristics.

Photophysical Properties and Luminescence Research

Quinoxaline derivatives are known to be fluorophores, and their emission properties can be modulated by the introduction of different substituents. nih.govnih.gov The presence of an amino group (an electron-donating group) and a piperidine substituent on the electron-deficient quinoxaline ring in this compound suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. This ICT character often leads to interesting photophysical behaviors, including strong fluorescence and sensitivity to the local environment (solvatochromism). nih.gov

Research into related amino-substituted quinoxalines has shown that these compounds can exhibit significant fluorescence, with emission wavelengths tunable based on the molecular structure and solvent polarity. mdpi.com The study of this compound's specific absorption, emission, quantum yield, and lifetime could reveal its potential for use in organic light-emitting diodes (OLEDs), fluorescent probes, or as a component in advanced optical materials. scholaris.caacs.org

Table 1: Representative Photophysical Properties of Substituted Quinoxalines

Compound ClassAbsorption Maxima (λ_abs)Emission Maxima (λ_em)Key Features
General Quinoxaline Derivatives250-400 nm410-580 nmTunable by substitution, potential for AIE. scholaris.ca
Amino-Substituted QuinoxalinesRed-shifted into visible region430-580 nmICT character, potential pH sensitivity. mdpi.com
Pyrrolo[1,2-a]quinoxalines~340-362 nm~398-450 nmSolvatochromism, potential for AIE. nih.gov

Note: Data is generalized from studies on various quinoxaline derivatives and is intended to be illustrative of the potential properties of this compound.

Integration into Polymer or Supramolecular Architectures

The rigid, aromatic structure of the quinoxaline core makes it an excellent candidate for incorporation into larger, well-defined architectures such as polymers and supramolecular assemblies. The functional groups on this compound provide handles for polymerization or for programming non-covalent interactions like hydrogen bonding. For example, the amino group could be used to create polyamides or polyimides, embedding the luminescent quinoxaline unit into a polymer backbone. This could lead to the development of novel fluorescent polymers for use in sensors, organic electronics, or advanced coatings. scinito.ai

Analytical Chemistry Applications

The potential fluorescent properties of this compound open up possibilities for its use in analytical chemistry. Fluorescent molecules are widely used as sensitive probes and sensors for the detection of various analytes. nih.gov

Given that the quinoxaline ring contains nitrogen atoms with lone pairs of electrons, it can act as a binding site for metal ions. nih.gov Chelation of a metal ion could potentially lead to a change in the fluorescence of the molecule, either through quenching or enhancement. This could form the basis of a selective and sensitive fluorescent sensor for detecting specific metal ions in environmental or biological samples. Furthermore, the amino group and the nitrogen atoms in the quinoxaline ring are susceptible to protonation, which can significantly alter the electronic structure and, consequently, the fluorescence properties. nih.govmdpi.com This suggests that this compound could be developed as a pH-sensitive fluorescent indicator, particularly for acidic environments. mdpi.com

Use as a Ligand in Coordination Chemistry

The molecular architecture of this compound, featuring multiple nitrogen atoms within the quinoxaline ring system, the amino group, and the piperidine moiety, makes it a prime candidate for use as a ligand in coordination chemistry. Quinoxaline and its derivatives are well-documented for their ability to form stable complexes with a variety of transition metal ions. researchgate.netisca.me The nitrogen-based heteroaromatic quinoxaline ring acts as a bio-isoster of other privileged scaffolds like quinoline (B57606) and benzimidazole, which are known for their coordinating properties. semanticscholar.org

The coordination potential of quinoxaline-based ligands typically involves the nitrogen atoms of the pyrazine ring, and in the case of this compound, the exocyclic amino group can also participate in chelation. isca.meresearchgate.net This allows the molecule to act as a bidentate or potentially a multidentate ligand, forming stable chelate rings with metal ions. nih.govbeilstein-journals.org The formation of such complexes can significantly alter the electronic and steric properties of both the ligand and the metal center, leading to novel materials with interesting magnetic, optical, or catalytic properties. researchgate.net

Research on similar quinoxaline derivatives has demonstrated their coordination with a range of transition metals, including Pd(II), Ag(I), Mo(VI), U(VI), Re(V), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netresearchgate.net The resulting metal complexes often exhibit well-defined geometries, such as octahedral or tetrahedral structures. researchgate.netresearchgate.net The characterization of these complexes typically involves techniques like elemental analysis, IR spectroscopy, NMR spectroscopy, and thermal analysis to confirm the coordination mode and study the properties of the resulting compounds. researchgate.netrdd.edu.iq For instance, shifts in the IR spectra for –NH- and C=N vibrations and the appearance of new bands corresponding to M-N bonds confirm the coordination of the ligand to the metal ion. rdd.edu.iq

Table 1: Examples of Metal Complexes with Quinoxaline-Related Ligands This table is illustrative and based on the coordination behavior of similar quinoxaline derivatives.

Metal Ion Potential Coordination Sites on Ligand Resulting Complex Geometry Characterization Techniques Reference
Co(II), Ni(II), Cu(II) Pyrazine Nitrogen, Azomethine Nitrogen Tetrahedral Elemental Analysis, IR, NMR researchgate.net
Mn(II), Fe(III), Zn(II) Quinoxaline N, O donor sites Octahedral Elemental Analysis, IR, 1H NMR, Magnetic Moment, Thermal Analyses researchgate.net
Pd(II) Pyridyl Nitrogen, Quinoxaline Nitrogen Square Planar Elemental Analysis, Conductance, IR, 1H NMR, Mass Spectra researchgate.net

The study of such coordination compounds is pivotal for developing new materials, including catalysts for organic synthesis or compounds with specific electronic properties. rdd.edu.iq

Development of Chemical Probes and Sensors

Quinoxaline derivatives are widely investigated for their useful optical properties, which makes them suitable for applications in chemical sensing. mdpi.com Many of these compounds exhibit fluorescence, a property that can be modulated by the presence of specific analytes. unamur.be The 2-aminoquinoxaline scaffold is particularly promising for the development of fluorescent probes and sensors. mdpi.com The presence of the amino group provides a site for interaction (e.g., protonation/deprotonation) that can influence the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in its absorption and emission spectra. mdpi.comnih.gov

Aminoquinoxaline-based compounds have been successfully employed as fluorescent sensors for pH, cations, and anions. mdpi.com For example, changes in pH can alter the protonation state of the amino groups, leading to distinct colorimetric and fluorescent responses. mdpi.com This acidochromic behavior is valuable for measuring pH in aqueous media. mdpi.com The general mechanism involves the modulation of the electron-donating ability of the amino substituent upon protonation, which in turn affects the photophysical properties of the quinoxaline core. mdpi.com

The design of a chemical probe based on this compound would leverage these principles. The molecule's fluorescence could be quenched or enhanced upon binding to a target analyte. High sensitivity and selectivity are key features of effective fluorescent probes. nih.gov Research on related aminopyridine and aminoquinoline derivatives has shown that these small fluorescent molecules are excellent tools for applications in biosciences, including the labeling of biomolecules and cellular imaging. nih.govsciforum.net

Table 2: Sensing Applications of Amino-Heterocyclic Derivatives

Sensor Type Analyte Principle of Detection Observable Change Reference
Fluorescent pH Sensor H+ Protonation/deprotonation of amino groups affecting ICT Colorimetric and Fluorescent Shift mdpi.com
Fluorescent Ion Sensor Zn2+ Coordination-induced inhibition of PET and enhancement of CHEF Fluorescence Enhancement nih.gov
Fluorescent Probe Lysine Specific chemical reaction with the analyte Fluorescence Turn-On nih.gov

Further functionalization of the this compound scaffold could lead to probes with high specificity for various biologically and environmentally important species. nih.gov

Emerging Research Avenues and Unexplored Potentials

Integration with Nanotechnology in Research

The convergence of quinoxaline chemistry with nanotechnology presents a promising frontier for creating advanced materials with novel functionalities. An emerging area of interest is the immobilization of quinoxaline derivatives onto nanostructures, such as magnetic nanoparticles (MNPs), to develop sophisticated nanocatalysts. semanticscholar.org In one study, a 2-(piperazin-1-yl) quinoxaline derivative was synthesized using a nanocatalyst composed of sulfaguanidine-SA immobilized on the surface of FeAl2O4 magnetic nanoparticles. semanticscholar.org This approach highlights the potential for green synthesis methods that are eco-friendly and economical. rsc.org

Integrating this compound with nanotechnology could follow similar pathways. The compound could be anchored to the surface of nanoparticles (e.g., gold, silica (B1680970), or magnetic nanoparticles) through its amino or piperidine groups. Such hybrid materials could find applications in:

Heterogeneous Catalysis: The quinoxaline-functionalized nanoparticles could serve as recoverable and reusable catalysts for various organic transformations. semanticscholar.org

Sensing Platforms: Attaching the compound to nanoparticles could enhance the sensitivity and selectivity of its sensor function due to the high surface-area-to-volume ratio of nanomaterials.

Targeted Drug Delivery: While beyond the scope of direct therapeutic use, in a research context, quinoxaline-nanoparticle conjugates could be explored as vehicles for delivering other active molecules in experimental models.

The development of these nanomaterials requires detailed characterization using techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the structure and morphology of the final product. semanticscholar.org

Theoretical Predictions for Novel Applications

Computational chemistry and theoretical studies offer powerful tools to predict the properties and potential applications of novel compounds like this compound, thereby guiding experimental research. nih.gov Molecular docking simulations, for instance, can predict the binding conformations and affinities of a molecule toward specific biological targets, such as enzymes or receptors. semanticscholar.org Such in silico studies have been applied to quinoxaline derivatives to evaluate their potential as anticancer agents by predicting their interaction with targets like the EGFR kinase. nih.gov

Density Functional Theory (DFT) calculations are another crucial theoretical method used to investigate the electronic structure and properties of molecules. mdpi.com For this compound, DFT could be used to:

Predict Electronic Properties: Calculate the HOMO-LUMO energy gap to understand its electronic transitions and potential applications in electronic materials. mdpi.com

Elucidate Reaction Mechanisms: Model the pathways of chemical reactions involving the compound, providing insights for optimizing synthetic routes.

Analyze Spectroscopic Data: Correlate calculated vibrational frequencies with experimental IR spectra to confirm molecular structures and understand coordination behavior in metal complexes.

These theoretical predictions can significantly accelerate the discovery process by identifying the most promising avenues for research before extensive laboratory work is undertaken. nih.govmdpi.com

Challenges and Perspectives in the Research of this compound

While the this compound scaffold holds considerable promise, its research and development are not without challenges. A primary challenge lies in the synthesis of specifically substituted derivatives. mdpi.comresearchgate.net Developing efficient, high-yield, and environmentally friendly synthetic routes is crucial for accessing a diverse library of related compounds for further investigation. rsc.org For applications in sensing and coordination chemistry, achieving high selectivity and stability are significant hurdles. In sensing, this means designing probes that respond to a single analyte without interference from other species. nih.gov For coordination compounds, ensuring the stability of the complexes under various conditions is essential for their practical application. nih.gov

Despite these challenges, the future perspectives for research into this compound are bright. The versatility of the quinoxaline core suggests a broad range of unexplored potentials. researchgate.net Future research is likely to focus on:

Development of Novel Catalysts: Exploring its metal complexes as catalysts in a wider range of organic reactions.

Advanced Sensing Materials: Creating highly selective and sensitive chemical probes for real-time detection of analytes in complex biological or environmental samples.

Functional Materials: Integrating the compound into polymers or onto nanomaterials to create new materials with unique optical, electronic, or magnetic properties.

Computational Design: Utilizing advanced theoretical models to design new derivatives with tailored properties for specific applications, thus streamlining the discovery and development process.

Continued interdisciplinary research spanning organic synthesis, coordination chemistry, materials science, and computational modeling will be key to unlocking the full potential of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(Piperidin-1-YL)-3-aminoquinoxaline, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of quinoxaline derivatives typically involves condensation of o-phenylenediamine with diketones or their equivalents. For this compound, a modified protocol using toluene as a solvent, tosic acid as a catalyst, and 3 Å molecular sieves to absorb water can achieve yields >85% under reflux conditions . To optimize reaction parameters (e.g., temperature, catalyst loading, stoichiometry), employ a fractional factorial design (FFD) to identify critical variables. For example, a 2³ FFD with factors like temperature (80–120°C), catalyst concentration (1–5 mol%), and reaction time (6–24 hours) can minimize experimental runs while maximizing yield .

Q. Which analytical techniques are most reliable for characterizing the structural purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns and amine/proton environments. For example, the piperidine ring protons typically resonate at δ 1.5–2.5 ppm in CDCl₃ .
  • Mass Spectrometry (MS) : While GC-MS may show low molecular ion intensity (e.g., 0.5–8%), high-resolution mass spectrometry (HRMS) or LC-MS with electrospray ionization (ESI) improves detection .
  • Infrared Spectroscopy (IR) : Confirm amine (–NH₂) stretches at ~3300–3500 cm⁻¹ and quinoxaline ring vibrations at ~1600 cm⁻¹ .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or crystallinity, though it requires high-purity crystals .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Follow the PICO framework (Population, Intervention, Comparison, Outcome) to structure assays. For example:

  • Population : Cancer cell lines (e.g., HeLa, MCF-7) for antiproliferative screening.
  • Intervention : this compound at varying concentrations (1–100 µM).
  • Comparison : Positive controls (e.g., cisplatin) and solvent-only negative controls.
  • Outcome : IC₅₀ values via MTT assay. Validate results with triplicate runs and statistical analysis (e.g., ANOVA) to minimize variability .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., low MS ion intensity vs. clean NMR) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from ionization efficiency (MS) versus structural symmetry (NMR). Strategies include:

  • Orthogonal Techniques : Pair GC-MS with MALDI-TOF for enhanced ionization.
  • Isotopic Labeling : Introduce deuterium at the amine group to track fragmentation patterns.
  • Dynamic NMR : Resolve conformational exchange broadening in piperidine protons by varying temperature (e.g., 25°C to −40°C) .
  • Theoretical Modeling : Use Gaussian or ORCA software to simulate spectra and compare with experimental data .

Q. What advanced methodologies can elucidate the reaction mechanism of piperidine incorporation into the quinoxaline core?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated piperidine to identify rate-limiting steps.
  • Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies.
  • In-situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation (e.g., imine or enamine species) .

Q. How can researchers address low reproducibility in synthetic yields across different laboratories?

  • Methodological Answer : Apply Quality by Design (QbD) principles:

  • Critical Process Parameters (CPPs) : Identify variables like solvent purity (e.g., toluene moisture ≤50 ppm) and catalyst activation (e.g., sieves pre-dried at 300°C).
  • Design Space Exploration : Use response surface methodology (RSM) to define robust operating ranges (e.g., 90–110°C, 3–4 mol% catalyst).
  • Inter-lab Validation : Share standardized protocols via platforms like Zenodo and conduct round-robin testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.